Avellanin B was first identified from Hamigera avellanea, a fungus known for producing various bioactive metabolites. Its structural classification places it within cyclic peptides, which are characterized by their unique ring structures that contribute to their stability and biological activity. The molecular formula of Avellanin B is with a CAS number of 110297-46-6, indicating its unique chemical identity .
The synthesis of Avellanin B has been achieved through various methods, primarily focusing on solid-phase peptide synthesis techniques. These methods allow for the construction of the cyclic structure, which is crucial for the compound's biological activity.
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of Avellanin B features a cyclic arrangement of five amino acids, which contributes to its stability and biological function.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate the structure and confirm the identity of synthesized compounds .
Avellanin B participates in various chemical reactions, primarily involving interactions with biological macromolecules.
Understanding these reactions is essential for predicting the compound's behavior in biological systems .
The mechanism of action for Avellanin B involves its interaction with specific cellular targets, leading to various biological effects.
Avellanin B exhibits several notable physical and chemical properties that contribute to its functionality.
Avellanin B has potential applications across various scientific fields due to its unique properties.
The ongoing research into Avellanin B continues to explore its full potential in medicine and biotechnology .
Hamigera avellanea (recently reclassified within the Aspergillaceae family) thrives in marine sediments and mangrove ecosystems characterized by high salinity, low oxygen, and abundant organic matter. This fungus exhibits a global distribution, with strains isolated from diverse substrates including coastal soils, decaying mangrove vegetation (Acanthus ilicifolius, Bruguiera gymnorrhiza), and insect-associated habitats [1] [2] [7]. Its adaptation to nutrient-rich, anoxic environments correlates with enhanced production of cyclic pentapeptides like avellanin B. Notably, H. avellanea NRRL 1938 (Texas soil) and NRRL 58017 (Spanish soil) demonstrate consistent avellanin B synthesis under standardized fermentation, highlighting ecological resilience [2] [7]. The fungus occupies specialized microniches where it decomposes complex plant polymers, releasing precursors for secondary metabolism.
Table 1: Documented Sources of Avellanin B-Producing Fungi
Fungal Species | Geographic Origin | Source Material | Isolation Method |
---|---|---|---|
Hamigera avellanea | Texas, USA (NRRL 1938) | Coastal soil | PDA plating, V-22 liquid culture |
Hamigera avellanea | Amposta, Spain (NRRL 58017) | Mangrove sediment | Ethyl acetate extraction |
Aspergillus fumigatus | Beibu Gulf, China | Marine sediment | HRESIMS-guided isolation |
Hamigera ingelheimensis | Illinois, USA (NRRL 29060) | Swine dung | Chemical phenotype screening |
Mangrove-derived fungi are prolific sources of bioactive cyclic peptides. Avellanin B (molecular formula: C₃₁H₃₉N₅O₅, [M+H]⁺ m/z 562.3024) is isolated from ethyl acetate extracts of fungal mycelia using a combination of silica gel chromatography, HPLC, and spectroscopic techniques (HRESIMS, NMR) [1] [3] [6]. Metabolite profiling reveals that avellanin B co-occurs with structurally related compounds (e.g., avellanin A, PF1171 series) in Hamigera and Aspergillus strains, suggesting shared biosynthetic pathways [1] [6]. The OSMAC (One Strain Many Compounds) approach—varying culture media (e.g., A-3M, super malt), aeration, and salinity—enhances avellanin B yield by 30–60% in Aspergillus fumigatus GXIMD 03099 [1] [6]. Molecular networking via GNPS further accelerates targeted isolation by clustering avellanin B with analogs based on MS/MS fragmentation patterns [6]. Functionally, avellanin B exhibits moderate bioactivities:
Table 2: Bioactivity Profile of Avellanin B and Related Cyclopeptides
Compound | Bioactivity | Target Organism/Cell Line | Potency |
---|---|---|---|
Avellanin B | Antiproliferative | TP-induced RWPE-1 (BPH model) | IC₅₀ = 0.72 µM |
Avellanin B | Insecticidal | Culex quinquefasciatus larvae | LC₅₀ = 86.6 µM |
Avellanin D | Antibacterial | Vibrio harveyi | MIC = 5.85 µM |
Adametizine A | Antibacterial | Erysipelothrix rhusiopathiae | MIC = 100 µg/mL |
Avellanin B biosynthesis is governed by a conserved non-ribosomal peptide synthetase (NRPS) gene cluster spanning ~15 kb. Core enzymes include:
Comparative genomics of Aspergillus fumigatus, A. fischeri, and A. oerlinghausenensis reveals this cluster’s conservation across species, though promoter regions and regulatory genes (laeA, veA) exhibit divergence explaining strain-dependent yield variations [7]. The cluster is silent under standard lab conditions but activated by epigenetic modulators (suberoylanilide hydroxamic acid) or co-culture with bacteria (e.g., Streptomyces spp.) [4] [7]. Crucially, deletion of the avelA gene abolishes avellanin B production, confirming its essential role. The cluster’s evolutionary persistence suggests ecological roles in nutrient acquisition or microbial competition within sediments.
Table 3: Key Genes in the Avellanin B Biosynthetic Cluster
Gene | Domain Architecture | Function | Mutant Phenotype |
---|---|---|---|
avelA | C-A1-T-C-A2-T | Activates Pro/Ant; chain elongation | Abolishes avellanin B production |
avelB | C-A3-T-C-A4-T-C-A5-T | Incorporates D-Ala, N-Me-D-Phe, L-Ile | Prevents peptide assembly |
avelC | TE | Macrocyclization and release | Linear peptide accumulation |
avelR | Transcriptional regulator | Cluster expression activation | Reduced yield (70–90%) |
Compounds Mentioned: Avellanin A, Avellanin B, Avellanin D, PF1171B, PF1171E, Adametizine A, Fumitremorgin, Gliotoxin, Pseurotin, Fumagillin
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